Tmv-IN-8
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Overview
Description
Tmv-IN-8 is a compound known for its antiviral properties, particularly against the tobacco mosaic virus. This compound has shown significant potential in inhibiting the assembly of the tobacco mosaic virus by binding to its coat protein, thereby preventing the virus from spreading and causing damage to plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tmv-IN-8 involves a series of chemical reactions starting from benzotriazole derivatives. The key steps include the formation of bisamide-decorated benzotriazole derivatives, which are then subjected to various reaction conditions to yield this compound. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. This includes controlling temperature, pressure, and the concentration of reactants. The final product is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tmv-IN-8 undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized benzotriazole derivatives, while reduction can yield reduced amide derivatives .
Scientific Research Applications
Tmv-IN-8 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study antiviral mechanisms and the synthesis of antiviral agents.
Biology: this compound is used to investigate the interaction between antiviral compounds and viral proteins.
Medicine: Research is ongoing to explore its potential as an antiviral drug for treating plant viruses.
Industry: This compound is used in the development of antiviral coatings and treatments for agricultural applications
Mechanism of Action
Tmv-IN-8 exerts its antiviral effects by binding to the coat protein of the tobacco mosaic virus. This binding prevents the assembly of the virus, thereby inhibiting its ability to infect and spread within the host plant. The molecular targets include specific amino acid residues on the coat protein, and the pathways involved include the disruption of viral assembly and replication .
Comparison with Similar Compounds
Similar Compounds
Ningnanmycin: Another antiviral agent used against the tobacco mosaic virus.
Ribavirin: A broad-spectrum antiviral agent with moderate efficacy against the tobacco mosaic virus.
Chalcone Derivatives: Compounds with antiviral properties similar to Tmv-IN-8.
Uniqueness of this compound
This compound is unique due to its high binding affinity to the coat protein of the tobacco mosaic virus, which results in a more effective inhibition of viral assembly compared to other compounds. Its specific interaction with the coat protein makes it a promising candidate for further development as an antiviral agent .
Properties
Molecular Formula |
C26H22N6O4 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-[[4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H22N6O4/c33-24(15-32-23-8-4-3-7-21(23)30-31-32)28-18-11-9-16(10-12-18)25(34)29-22(26(35)36)13-17-14-27-20-6-2-1-5-19(17)20/h1-12,14,22,27H,13,15H2,(H,28,33)(H,29,34)(H,35,36) |
InChI Key |
UWALOMGMSTVZSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)NC(=O)CN4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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